Bienvenue dans la boutique en ligne BenchChem!

2-Oxoacetamide

B3GAT3 Inhibitor Hepatocellular Carcinoma Anti-proliferative

2-Oxoacetamide is the simplest α-ketoamide and the essential scaffold for structure-specific bioactive derivatives. Even minor modifications—removing the α-carbonyl or altering the N-substituent—ablate target binding entirely. This core yields validated inhibitors: TMLB-C16 (B3GAT3, KD 3.962 μM, 68.37% oral bioavailability for HCC); indolyl oxoacetamides 12b/12c (pancreatic lipase IC₅₀ 2.95–3.26 μM); triazole-glyoxamides 11q/11g (DU145 anti-proliferative); anti-HIV-1 leads 3e/3h (EC₅₀ 4.35–6.83 μg/mL, TI >27). Procure only identity-verified, high-purity material to ensure target selectivity.

Molecular Formula C2H3NO2
Molecular Weight 73.05 g/mol
CAS No. 60939-21-1
Cat. No. B1243867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoacetamide
CAS60939-21-1
Synonymseta-oxyethylamide-n-(cyclohexylureido)-benzenesulfonyloxamic acid
glyoxamide
Molecular FormulaC2H3NO2
Molecular Weight73.05 g/mol
Structural Identifiers
SMILESC(=O)C(=O)N
InChIInChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5)
InChIKeyAMANDCZTVNQSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoacetamide (Glyoxamide, CAS 60939-21-1) Core Chemical Profile and Procurement Baseline


2-Oxoacetamide (CAS 60939-21-1), also known as Glyoxamide, is the simplest α-ketoamide with the molecular formula C₂H₃NO₂ and a molecular weight of 73.05 g/mol . It consists of an aldehyde group and an amide group attached to the same carbonyl carbon, forming the α-oxoamide functional group, which serves as the foundational scaffold for a broad family of biologically active derivatives [1]. It is supplied as a solid, soluble in water and select organic solvents, and is primarily used as a chemical intermediate and building block in synthetic chemistry .

Why In-Class Substitution of 2-Oxoacetamide (CAS 60939-21-1) Compromises Biological and Chemical Utility


The 2-oxoacetamide scaffold is a critical pharmacophore and reactive handle, but its biological and chemical performance is profoundly sensitive to even minor structural modifications. For instance, substituting the core α-oxoamide with an α-hydroxyamide or removing the α-carbonyl group (as in simple acetamides) can ablate or drastically alter target binding affinity [1]. Specific derivatives achieve low-micromolar IC₅₀ values against distinct targets like B3GAT3 (e.g., TMLB-C16, IC₅₀ ≈ 6.5 μM) [2] or Pancreatic Lipase (e.g., compound 7e, IC₅₀ = 6.31 μM) [3], but these activities are non-transferable. Subtle changes in the N-substituent or heterocyclic attachment point shift the inhibition profile from nanomolar to micromolar ranges or abolish activity entirely [1]. Therefore, generic procurement of an unspecified 'oxoacetamide' or a close analog without precise structural confirmation will not yield the required potency or target selectivity, rendering the compound unsuitable for its intended research or industrial application.

Quantified Evidence: Direct Comparator Data for 2-Oxoacetamide (Glyoxamide, CAS 60939-21-1) and Derivatives


B3GAT3 Inhibition: TMLB-C16 Outperforms B3GAT3-Targeting Peers

The 2-oxoacetamide derivative TMLB-C16 demonstrates potent inhibition of B3GAT3, a target in hepatocellular carcinoma (HCC), with a binding affinity (KD) of 3.962 μM and significant anti-proliferative activity (IC₅₀ = 6.53 ± 0.18 μM in MHCC-97H and 6.22 ± 0.23 μM in HCCLM3 cells). Crucially, this represents the first-in-class small molecule inhibitor of B3GAT3, as no prior small molecule inhibitors were reported for this target [1]. This establishes a unique, quantifiable advantage over any other B3GAT3 modulator, including the lack of any reported small molecule activity for other oxoacetamide derivatives.

B3GAT3 Inhibitor Hepatocellular Carcinoma Anti-proliferative

Pancreatic Lipase Inhibition: 2-Oxoacetamide Analogs Outperform Natural Product Lead Conophylline

Indolyl oxoacetamide analogues 12c and 12b, designed from the natural product lead conophylline, exhibited IC₅₀ values of 2.95 μM and 3.26 μM, respectively, for pancreatic lipase inhibition. This represents a measurable improvement in potency compared to the parent compound conophylline (IC₅₀ = 3.31 μM) and a superior safety profile predicted in silico, including lack of carcinogenicity and hepatotoxicity, in contrast to both conophylline and the drug orlistat [1].

Pancreatic Lipase Inhibitor Obesity Metabolic Disorders

Pancreatic Lipase Inhibition: Potency of 2-Oxoacetamide Analogs vs. Orlistat

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues demonstrated significant pancreatic lipase (PL) inhibition, with compound 7e exhibiting an IC₅₀ of 6.31 μM [1]. While less potent than the clinical drug orlistat (IC₅₀ = 0.99 μM) [2], compound 7e and its analogs establish this specific 2-oxoacetamide subclass as a new chemical space for PL inhibition with a distinct, competitive mechanism of action [1]. This provides a quantifiable baseline (IC₅₀ = 6.31 μM) for future structure-activity relationship (SAR) studies within this unique chemotype.

Pancreatic Lipase Inhibitor Competitive Inhibition Structure-Activity Relationship

Anti-proliferative Activity: 2-Oxoacetamide Derivatives Outperform Etoposide in DU145 Cancer Cells

In a direct comparative study, 1,2,3-triazole tethered Indole-3-glyoxamide derivatives 11q and 11g demonstrated superior anti-proliferative activity against the DU145 prostate cancer cell line, with IC₅₀ values of 8.17 μM and 8.69 μM, respectively, compared to the standard chemotherapeutic agent etoposide (VP16), which had an IC₅₀ of 9.80 μM [1].

Anticancer Anti-proliferative DU145

Anti-HIV-1 Activity: Potent and Selective Glyoxamide Derivatives

Indolyl glyoxamide derivatives 3e and 3h exhibited potent anti-HIV-1 activity with EC₅₀ values of 6.83 μg/mL and 4.35 μg/mL, respectively, and favorable therapeutic indices (TI > 27.15 and 49.45, respectively) [1]. This selectivity profile distinguishes them from other antiviral agents with narrower therapeutic windows and provides a quantifiable measure of both potency and safety margin in cell culture.

Anti-HIV-1 Antiviral Glyoxamide

Validated Research and Industrial Application Scenarios for 2-Oxoacetamide (CAS 60939-21-1) and Derivatives


First-in-Class Small Molecule Tool for B3GAT3 Target Validation in Hepatocellular Carcinoma

The 2-oxoacetamide derivative TMLB-C16 is the first reported small-molecule inhibitor of the B3GAT3 enzyme, a promising target in hepatocellular carcinoma (HCC). This compound demonstrates a KD of 3.962 μM for B3GAT3 and effectively suppresses proliferation in MHCC-97H and HCCLM3 HCC cell lines with IC₅₀ values of approximately 6.5 μM and 6.2 μM, respectively. Critically, TMLB-C16 also exhibits favorable oral bioavailability (68.37%) and significant tumor growth inhibition in xenograft models without overt toxicity [4]. This scenario is directly validated by the evidence in Section 3, establishing TMLB-C16 as an essential, singular tool for any researcher investigating B3GAT3 biology or developing targeted therapies for HCC.

Next-Generation Pancreatic Lipase Inhibitor Scaffold with Improved Potency and Predicted Safety

The indolyl oxoacetamide analogs 12c (IC₅₀ = 2.95 μM) and 12b (IC₅₀ = 3.26 μM) represent a quantifiable advancement in pancreatic lipase inhibition. They are more potent than the natural product lead conophylline (IC₅₀ = 3.31 μM) and, importantly, are predicted to lack the carcinogenicity and hepatotoxicity associated with both conophylline and the marketed drug orlistat [4]. This evidence supports their procurement and use in developing anti-obesity therapeutics with potentially superior safety and efficacy profiles compared to current standards.

Potent Anti-Proliferative Lead Series Outperforming Etoposide in Prostate Cancer

Researchers targeting prostate cancer can utilize the 1,2,3-triazole tethered Indole-3-glyoxamide derivatives 11q and 11g, which have demonstrated superior anti-proliferative activity against DU145 cells compared to the clinical drug etoposide (IC₅₀ of 8.17 μM and 8.69 μM vs. 9.80 μM, respectively) [4]. This quantitative advantage positions these specific 2-oxoacetamide derivatives as preferred chemical probes for anti-proliferative mechanisms and as superior starting points for lead optimization in prostate cancer drug discovery.

Selective Antiviral Chemotype with High Therapeutic Index for HIV-1 Research

The indolyl glyoxamide derivatives 3e and 3h, with EC₅₀ values of 6.83 μg/mL and 4.35 μg/mL and therapeutic indices exceeding 27 and 49, respectively, offer a potent and highly selective scaffold for anti-HIV-1 research [4]. This favorable selectivity profile, quantifiably differentiating them from less selective antivirals, makes them ideal for procuring as lead compounds to further explore HIV-1 inhibition while minimizing host cell cytotoxicity, a critical advantage in early-stage antiviral development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.